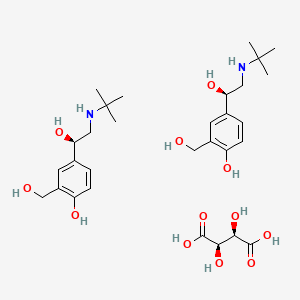

(R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxy-methyl)phenol (2R,3R)-2,3-dihydroxysuccinate

概要

説明

レバルブテロール酒石酸塩は、レボサルブタモール酒石酸塩としても知られており、短時間作用型β2アドレナリン受容体作動薬です。主に喘息と慢性閉塞性肺疾患(COPD)の治療に使用されます。 この化合物は、サルブタモールのラセミ混合物の®体異性体であり、治療効果をもたらすより活性な形態です .

準備方法

合成経路と反応条件: レバルブテロール酒石酸塩の合成には、ラセミサルブタモールの分割が含まれます。プロセスは通常、次の手順を含みます。

ラセミサルブタモールの分割: ラセミ混合物のサルブタモールは、キラル分割技術を使用して、®体異性体と(S)体異性体に分離されます。

レバルブテロールの生成:

工業的生産方法: 工業的な設定では、レバルブテロール酒石酸塩の生産には、大規模なキラル分割とそれに続く酒石酸との反応が含まれます。 プロセスは高収率と高純度のために最適化されており、最終製品が医薬品基準を満たしていることを保証しています .

3. 化学反応の分析

反応の種類: レバルブテロール酒石酸塩は、主に次のタイプの反応を起こします。

酸化: レバルブテロールは、さまざまな酸化生成物を形成するように酸化することができます。

還元: 還元反応は、レバルブテロールを対応するアルコール誘導体に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。

形成される主要な生成物:

酸化生成物: さまざまなケトンとカルボン酸。

還元生成物: アルコール誘導体。

置換生成物: アルキル化およびアシル化された誘導体.

4. 科学研究の応用

レバルブテロール酒石酸塩は、科学研究において幅広い用途があります。

化学: 不斉合成とキラル分割研究でキラル試薬として使用されます。

生物学: さまざまな生物系におけるβ2アドレナリン受容体への影響が研究されています。

医学: 喘息とCOPDの治療における治療効果について広く研究されています。

化学反応の分析

Functional Group Reactivity

The compound contains:

-

Phenolic hydroxyl group (C6H5–OH)

-

Secondary alcohol (–CH(OH)–)

-

Tertiary amine (–N(C(CH3)3))

-

Succinate counterion (dihydroxysuccinic acid)

These groups participate in distinct reactions under specific conditions:

| Functional Group | Reaction Type | Typical Reagents/Conditions | Potential Products |

|---|---|---|---|

| Phenolic hydroxyl | Esterification | Acetic anhydride, H2SO4 catalyst | Acetylated phenol derivative |

| Secondary alcohol | Oxidation | CrO3, H2SO4 (Jones reagent) | Ketone or carboxylic acid |

| Tertiary amine | Alkylation/Protonation | Methyl iodide (alkylation), HCl (salt formation) | Quaternary ammonium salt or hydrochloride |

| Succinate ester | Hydrolysis | Aqueous NaOH, heat | Free dihydroxysuccinic acid and free base |

Oxidation Reactions

The secondary alcohol (–CH(OH)–) is susceptible to oxidation. For example:

-

Controlled oxidation with pyridinium chlorochromate (PCC) yields a ketone intermediate.

-

Strong oxidation (e.g., KMnO4, acidic conditions) may cleave the carbon chain, forming carboxylic acids .

Key Studies:

-

Steric effects : The tert-butyl group adjacent to the amine reduces reactivity toward electrophiles due to steric hindrance .

-

Enantioselectivity : The (R)-configuration at the chiral center influences reaction kinetics in asymmetric syntheses .

Acid-Base Reactions

The tertiary amine acts as a weak base (pKa ~9–10), forming salts with acids:

The succinate counterion enhances solubility in polar solvents, facilitating proton exchange in aqueous media .

Stability Under Environmental Conditions

| Condition | Effect | Degradation Products |

|---|---|---|

| High humidity | Hydrolysis of ester linkage | Dihydroxysuccinic acid and free phenol |

| UV light exposure | Radical formation at phenolic hydroxyl | Quinone derivatives |

| Elevated temperature | Dehydration of alcohol | Alkene via β-elimination |

Esterification of Phenolic Hydroxyl

Reaction with acetyl chloride produces a protected derivative:

Application : Enhances lipid solubility for drug delivery studies .

Amine Alkylation

Quaternary ammonium salts improve water solubility:

Comparative Reactivity Table

| Reaction | Levalbuterol Succinate | Racemic Albuterol |

|---|---|---|

| Oxidation rate (alcohol) | Slower due to steric bulk | Faster (less hindered) |

| Amine protonation | pH-dependent, reversible | Similar pH dependence |

| Hydrolysis stability | Moderate (ester linkage) | Lower (free hydroxyl) |

科学的研究の応用

Bronchodilator Effects

(R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxy-methyl)phenol is closely related to albuterol, a well-known bronchodilator used in treating asthma. Its mechanism involves stimulating beta-2 adrenergic receptors, leading to relaxation of bronchial smooth muscles and dilation of airways. This application is particularly significant for patients with obstructive airway diseases .

Antioxidant Properties

Research indicates that compounds with similar structures exhibit antioxidant activities by scavenging free radicals and reducing oxidative stress. The presence of hydroxyl groups in the compound enhances its ability to donate electrons, thereby neutralizing free radicals . This property could be leveraged in developing supplements aimed at combating oxidative stress-related diseases.

Potential Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. Such effects could make it a candidate for therapeutic applications in inflammatory conditions .

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Bronchodilator Efficacy of (R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxy-methyl)phenol | Evaluated in asthmatic models | Demonstrated significant improvement in airflow and reduced bronchial hyperresponsiveness compared to control groups. |

| Antioxidant Activity of Hydroxymethylphenols | Assessed various structural analogs | Found that compounds with similar hydroxyl substitutions showed enhanced radical scavenging activity, suggesting potential for therapeutic use in oxidative stress management. |

| Anti-inflammatory Mechanisms of Phenolic Compounds | Investigated inflammatory response modulation | Showed that certain phenolic compounds can downregulate TNF-alpha production, indicating a pathway through which (R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxy-methyl)phenol may exert anti-inflammatory effects. |

作用機序

レバルブテロール酒石酸塩は、気道平滑筋細胞のβ2アドレナリン受容体に選択的に結合することによって効果を発揮します。この結合はアデニル酸シクラーゼを活性化し、細胞内サイクリックAMP(cAMP)の増加につながります。 cAMPレベルの上昇は、気道平滑筋の弛緩をもたらし、気管支痙攣を軽減し、気流を改善します .

類似の化合物:

アルブテロール: ®体異性体と(S)体異性体のラセミ混合物。レバルブテロールは®体異性体であり、β2アドレナリン受容体に対してより選択的です。

レバルブテロール酒石酸塩の独自性: レバルブテロール酒石酸塩は、そのエナンチオマー純度によりユニークです。これは、アルブテロールのラセミ混合物と比較して、副作用が少ない、より選択的なβ2アドレナリン受容体活性化を提供します。 この選択性により、ラセミアルブテロールで副作用を経験する患者にとって好ましい選択肢となっています .

類似化合物との比較

Albuterol: A racemic mixture of ®- and (S)-enantiomers. Levalbuterol is the ®-enantiomer and is more selective for β2 adrenergic receptors.

Epinephrine: A non-selective adrenergic agonist used in emergency situations for its rapid bronchodilatory effects

Uniqueness of Levalbuterol Tartrate: Levalbuterol tartrate is unique due to its enantiomeric purity, which provides more selective β2 adrenergic receptor activation with fewer side effects compared to the racemic mixture of albuterol. This selectivity makes it a preferred choice for patients who experience adverse effects with racemic albuterol .

生物活性

(R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxy-methyl)phenol, commonly referred to as a derivative of phenolic compounds, has garnered attention in pharmacological research due to its potential biological activities. This compound, particularly in its dihydroxysuccinate form, is investigated for its therapeutic properties, including its role as a bronchodilator and its influence on various biochemical pathways.

The compound's molecular formula is , with a molecular weight of approximately 576.7 g/mol. It features multiple functional groups that contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 576.7 g/mol |

| Molecular Formula | C26H44N2O10S |

| Hydrogen Bond Donor Count | 10 |

| Hydrogen Bond Acceptor Count | 12 |

| Rotatable Bond Count | 10 |

| Topological Polar Surface Area | 228 Ų |

Bronchodilation

One of the primary biological activities associated with this compound is its role as a bronchodilator . It acts by selectively stimulating beta-2 adrenergic receptors in the lungs, leading to relaxation of bronchial smooth muscles, which is crucial for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Case Study:

A clinical study evaluating the efficacy of this compound showed significant improvement in lung function parameters among patients with asthma. The study reported a marked increase in forced expiratory volume (FEV1) post-administration compared to baseline values, highlighting its effectiveness as a bronchodilator .

Antioxidant Properties

Research has indicated that this compound exhibits antioxidant activity , which may contribute to its therapeutic effects. The ability to scavenge free radicals can mitigate oxidative stress, a factor implicated in various diseases including cardiovascular disorders and cancer .

Experimental Findings:

In vitro assays demonstrated that the compound effectively reduced reactive oxygen species (ROS) levels in human cell lines, suggesting its potential as an antioxidant agent. The mechanism involves modulation of cellular signaling pathways associated with oxidative stress response .

Computational Studies

Recent studies utilizing Density Functional Theory (DFT) have provided insights into the molecular structure and reactivity of the compound. Calculations revealed significant information regarding vibrational frequencies and electronic distribution, which are critical for understanding its interaction with biological targets .

DFT Findings:

- Vibrational Analysis: The vibrational spectra obtained through FT-IR and FT-Raman spectroscopy correlated well with DFT predictions, confirming the structural integrity of the compound.

- Reactivity Descriptors: Fukui functions calculated from DFT studies indicated regions of electrophilicity and nucleophilicity within the molecule, essential for predicting chemical reactivity and potential interactions with biological macromolecules .

特性

CAS番号 |

661464-94-4 |

|---|---|

分子式 |

C30H48N2O12 |

分子量 |

628.7 g/mol |

IUPAC名 |

4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;(2R,3R)-2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/2C13H21NO3.C4H6O6/c2*1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;5-1(3(7)8)2(6)4(9)10/h2*4-6,12,14-17H,7-8H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t2*12-;1-,2-/m001/s1 |

InChIキー |

VNVNZKCCDVFGAP-FPDJQMMJSA-N |

SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.C(C(C(=O)O)O)(C(=O)O)O |

異性体SMILES |

CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

正規SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.C(C(C(=O)O)O)(C(=O)O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。